5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde
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Overview
Description
5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde is an organic compound with the molecular formula C12H8Cl2O3. It is known for its unique structure, which includes a furan ring substituted with a dichlorophenoxy group and an aldehyde functional group. This compound is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 2,5-dichlorophenol with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid.
Reduction: 5-[(2,5-Dichlorophenoxy)methyl]furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde
- 5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde
- 5-[(2,5-Dichlorophenoxy)methyl]thiophene-2-carbaldehyde
Uniqueness
5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde is unique due to the specific positioning of the dichlorophenoxy group and the furan ring, which may confer distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-[(2,5-dichlorophenoxy)methyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3/c13-8-1-4-11(14)12(5-8)16-7-10-3-2-9(6-15)17-10/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJZPMFPPLREBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC2=CC=C(O2)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901216251 |
Source
|
Record name | 5-[(2,5-Dichlorophenoxy)methyl]-2-furancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901216251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438220-51-0 |
Source
|
Record name | 5-[(2,5-Dichlorophenoxy)methyl]-2-furancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438220-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(2,5-Dichlorophenoxy)methyl]-2-furancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901216251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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